N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
CAS No.:
Cat. No.: VC16351984
Molecular Formula: C24H33N5O3
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H33N5O3 |
|---|---|
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| Standard InChI | InChI=1S/C24H33N5O3/c25-23(31)17-9-13-28(14-10-17)22(30)8-2-1-5-12-26-24(32)29-15-11-19-18-6-3-4-7-20(18)27-21(19)16-29/h3-4,6-7,17,27H,1-2,5,8-16H2,(H2,25,31)(H,26,32) |
| Standard InChI Key | YDASULHULULUMD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CCCCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide , reflects its hybrid architecture. Key structural components include:
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Beta-carboline core: A tricyclic indole alkaloid framework associated with neurotransmitter modulation .
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Piperidine-carboxamide side chain: A six-membered nitrogen-containing ring linked via a hexyl spacer, which may influence receptor binding .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 439.6 g/mol | |
| InChI Key | YDASULHULULUMD-UHFFFAOYSA-N | |
| SMILES | C1CN(CCC1C(=O)N)C(=O)CCCCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Stereochemical Considerations
The presence of chiral centers in both the beta-carboline and piperidine subunits suggests potential stereoisomerism, though specific configurations remain uncharacterized . Computational models predict a folded conformation that may facilitate interactions with neurological targets .
Synthesis and Structural Analogues
Proposed Synthetic Pathways
While no published protocols exist for this compound, analogous beta-carboline derivatives are typically synthesized via:
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Pictet-Spengler Reaction: Condensation of tryptamine derivatives with carbonyl compounds to form the tetrahydro-beta-carboline core .
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Side-Chain Functionalization: Subsequent acylation or alkylation to introduce the piperidine-carboxamide group, potentially using hexanedioic acid intermediates .
Structural Analogues and Activity
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6-MeO-THβC: A methoxy-substituted beta-carboline shown to enhance serotonin levels and attenuate seizures in murine models .
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Melatonin-Pinoline Hybrids: Hybrid structures demonstrating neurogenic and antioxidant properties .
These analogues underscore the beta-carboline scaffold’s versatility in modulating neurological pathways, providing a rationale for exploring the target compound’s bioactivity.
Research Gaps and Future Directions
Critical Unanswered Questions
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Synthetic Optimization: Developing scalable routes with enantiomeric control.
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Target Identification: Screening against neurological receptors and enzymes (e.g., MAO-A/B).
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Pharmacokinetics: Assessing blood-brain barrier permeability and metabolic stability .
Proposed Studies
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